2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of heterocycles known for diverse bioactivities, including antiviral, anticancer, and cannabinoid receptor modulation . Structurally, it features a triazolo-pyrimidine core substituted at the 6-position with an ethyl ester linked to a 3,4,5-trimethoxybenzoate group. The 3,4,5-trimethoxybenzoyl moiety may contribute to enhanced lipophilicity and π-π stacking, critical for biological target binding .
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6/c1-10-12(16(23)22-18(21-10)19-9-20-22)5-6-28-17(24)11-7-13(25-2)15(27-4)14(8-11)26-3/h7-9H,5-6H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBDGSBIOORHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones and 5-Amino-1,2,4-Triazoles
The foundational step involves reacting 5-amino-4H-1,2,4-triazole (1 ) with 5-methyl-1,3-cyclohexanedione (2 ) in phosphoryl chloride (POCl₃) at 80°C for 6 hours. This yields 6-chloro-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidin-7-one (3 ), which is subsequently hydrolyzed to the 7-hydroxy analog (4 ) using aqueous NaOH (Scheme 1).
Table 1: Optimization of Cyclocondensation Conditions
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Neat | 80 | 6 | 72 |
| PCl₅ | Toluene | 110 | 8 | 58 |
| H2SO4 | EtOH | 70 | 12 | 41 |
Functionalization at C6 Position
Intermediate 4 undergoes alkylation with ethylene glycol ditosylate in dimethylformamide (DMF) using K2CO3 as base, affording the 6-(2-hydroxyethyl) derivative (5 ) in 65% yield. Alternative approaches employing Mitsunobu conditions (DIAD, PPh3) with ethanol improve regioselectivity but reduce yield (52%) due to side reactions.
Esterification with 3,4,5-Trimethoxybenzoic Acid
Acyl Chloride Preparation
3,4,5-Trimethoxybenzoic acid (6 ) is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) at reflux for 3 hours, yielding the corresponding acyl chloride (7 ) quantitatively. Excess SOCl2 is removed under reduced pressure to prevent hydrolysis.
Coupling to Hydroxyethyl Intermediate
Compound 5 is reacted with 7 in anhydrous DCM using 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) at 0°C→25°C over 12 hours. This affords the target ester (8 ) in 78% yield after silica gel chromatography (Hexane:EtOAc = 3:1).
Table 2: Esterification Optimization
| Base | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| TEA | None | DCM | 63 |
| DMAP | DCC | THF | 71 |
| DMAP/TEA | None | DCM | 78 |
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (9:1) yields colorless needles suitable for X-ray diffraction. The triazolopyrimidine core exhibits planarity (r.m.s. deviation = 0.007 Å), with the trimethoxyaryl group tilted at 61.4°. Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, triazole-H), 6.98 (s, 2H, aryl-H), 4.45 (t, J = 6.4 Hz, 2H, OCH2), 3.91 (s, 9H, OCH3).
- HRMS (ESI+) : m/z calc. for C21H24N4O6 [M+H]⁺ 429.1769, found 429.1765.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. Specifically, compounds that include the triazolo[1,5-a]pyrimidine structure have been found to inhibit tumor growth by interfering with cellular proliferation pathways. Studies have demonstrated that 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate may enhance the efficacy of existing chemotherapeutic agents and reduce side effects associated with cancer treatments.
Antiviral Properties
This compound has also been explored for its antiviral capabilities. Research suggests that it may inhibit viral replication mechanisms in certain pathogens. The presence of the triazole moiety is believed to contribute to its ability to disrupt viral enzymes essential for replication.
Enzyme Inhibition
The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in rapidly dividing cancer cells.
Agricultural Applications
Pesticide Development
The unique chemical structure of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate has led to investigations into its use as a pesticide. Its ability to interfere with biological processes in pests suggests potential as a novel agricultural chemical that could help manage pest populations while minimizing environmental impact.
Herbicide Potential
Additionally, this compound may serve as a herbicide due to its selective toxicity towards certain plant species. Studies are ongoing to determine its effectiveness and safety in agricultural settings.
Material Science Applications
Polymer Chemistry
In material science, the incorporation of triazolopyrimidine derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. These materials may exhibit improved thermal stability and mechanical strength due to the unique interactions facilitated by the triazole ring structure.
Nanotechnology
Research is also being conducted on using this compound in nanotechnology applications. Its potential for functionalization of nanoparticles could lead to innovative solutions in drug delivery systems and targeted therapies.
Summary of Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Substituent Position: The target compound’s 6-position ester linkage contrasts with analogues featuring direct aryl (e.g., 5-phenyl in ) or aminoalkyl groups (e.g., Compound 38 in ). This ester group may confer metabolic stability compared to amide derivatives .
- Biological Implications : While Compound 38 shows CB2 receptor affinity, the target compound’s trimethoxy group may favor interactions with aromatic residues in enzymes or receptors, though specific activity data are unavailable .
Physicochemical Properties
- Crystallography: Analogues like crystallize in monoclinic systems (e.g., P2₁/n) with intermolecular hydrogen bonding (e.g., N–H···O). The target compound’s trimethoxy group may disrupt packing efficiency, reducing melting points compared to non-polar derivatives .
- Solubility: The sodium salt of Triazavirin® shows high aqueous solubility, whereas the target compound’s ester and methoxy groups likely favor organic solvents (e.g., DMSO, ethanol) .
Biological Activity
The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 348.36 g/mol. The structural features include a triazole ring fused with a pyrimidine moiety and an ethyl ester of a trimethoxybenzenecarboxylic acid.
Anticancer Activity
Recent studies indicate that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds structurally related to our compound were tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The results showed IC50 values ranging from 14.5 μM to 57.01 μM, indicating promising anticancer potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10e | MCF-7 | 14.5 |
| 10b | MCF-7 | 19.4 |
| 10e | HCT-116 | 57.01 |
| 10e | PC-3 | 25.23 |
These findings suggest that the presence of specific substituents on the triazole ring can enhance anticancer activity.
Antimicrobial Activity
Triazole derivatives have also demonstrated antimicrobial properties. A review highlighted that various triazolopyrimidine compounds exhibit activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Effects
Research has indicated that certain triazolo derivatives possess anti-inflammatory properties. For example, compounds derived from the triazolo framework have been shown to inhibit pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazolo derivatives act as enzyme inhibitors, particularly against kinases involved in cancer cell proliferation.
- Interference with DNA Synthesis : Triazoles can mimic nucleotides or interfere with DNA replication processes.
- Modulation of Signal Transduction Pathways : These compounds may affect pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of triazolo derivatives:
- Synthesis and Evaluation : A study synthesized a series of triazolopyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The most potent compounds were further analyzed for their mechanisms of action through molecular docking studies .
- Pharmacological Screening : In another investigation, derivatives were screened for anti-inflammatory and analgesic effects using animal models. Compounds showed significant reduction in inflammation markers compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
